molecular formula C19H28NaO5S B159657 Sodium prasterone sulfate CAS No. 1099-87-2

Sodium prasterone sulfate

Cat. No.: B159657
CAS No.: 1099-87-2
M. Wt: 391.5 g/mol
InChI Key: LCLCCCKZRQRRTC-ZJTJBYBXSA-N
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Safety and Hazards

Sodium prasterone sulfate should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash off immediately with plenty of water . If inhaled, move the person to fresh air .

Future Directions

While Sodium prasterone sulfate is currently used for certain medical applications, more research is needed to fully understand its potential uses and benefits. It is being investigated for use in the treatment of asthma and burns and burn infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate involves the sulfation of prasterone. Prasterone is reacted with sulfur trioxide-pyridine complex in anhydrous pyridine to form prasterone sulfate. This reaction is typically carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where prasterone is sulfated using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of prasterone sulfate .

Chemical Reactions Analysis

Types of Reactions: Sodium prasterone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium prasterone sulfate involves the sulfonation of prasterone followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Prasterone", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Prasterone is added to sulfuric acid and the mixture is heated under reflux.", "The resulting mixture is cooled and slowly added to a solution of sodium hydroxide to neutralize the acid.", "The mixture is then filtered to remove any precipitated solids.", "The filtrate is concentrated under reduced pressure to remove water.", "The resulting solid is then dried to obtain Sodium prasterone sulfate." ] }

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent.

CAS No.

1099-87-2

Molecular Formula

C19H28NaO5S

Molecular Weight

391.5 g/mol

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1

InChI Key

LCLCCCKZRQRRTC-ZJTJBYBXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na]

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na]

Appearance

Powder

1099-87-2

physical_description

Solid

Pictograms

Irritant; Health Hazard

Synonyms

DHA-S; DHEAS; NSC 72822

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Sodium prasterone sulfate

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